Cas no 939-58-2 (2-Chlorocinnamic acid)

2-Chlorocinnamic acid is a chlorinated derivative of cinnamic acid, characterized by the presence of a chlorine substituent at the 2-position of the phenyl ring. This compound is widely utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive vinyl and carboxyl groups enable versatile transformations, including coupling reactions and cyclizations. The chlorine moiety enhances its utility in electrophilic aromatic substitution reactions. With a well-defined crystalline structure, it offers consistent purity and stability under standard conditions. Its applications extend to materials science, where it serves as a building block for functionalized polymers and liquid crystals.
2-Chlorocinnamic acid structure
2-Chlorocinnamic acid structure
Product Name:2-Chlorocinnamic acid
CAS No:939-58-2
MF:C9H7ClO2
MW:182.60368180275
CID:806815
PubChem ID:700642
Update Time:2025-06-07

2-Chlorocinnamic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-(2-chlorophenyl)-, (2E)-
    • (E)-o-chlorocinnamic acid
    • 3-(2-chlorophenyl)-, (2E)-2-Propenoic acid
    • (E)-3-(2-chlorophenyl)prop-2-enoic acid
    • NS00041921
    • SR-01000597224
    • 2-Propenoic acid, 3-(2-chlorophenyl)-, (2E)-
    • NSC 52173
    • WLN: QV1U1R BG
    • 2-Propenoic acid, 3-(2-chlorophenyl)-
    • 2-Chlorocinnamic acid
    • NCGC00342482-01
    • Z57264035
    • A823724
    • NSC-98547
    • (E)-3-(2-chlorophenyl) acrylic acid
    • (2E)-3-(2-Chlorophenyl)-2-propenoic acid #
    • SCHEMBL211297
    • 3752-25-8
    • CINNAMIC ACID, o-CHLORO-
    • NSC-52173
    • 3-(2-chlorophenyl)acrylic acid
    • F0850-6845
    • o-Chlorocinnamic acid
    • InChI=1/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5
    • NSC52173
    • BRN 1365198
    • 2-Clorocinnamic acid
    • NSC-98548
    • NSC98548
    • NSC98547
    • 3-(2-chloro-phenyl)-acrylic acid
    • (2E)-3-(2-chlorophenyl)prop-2-enoic acid
    • trans-2-chlorocinnamic acid
    • NSC 4792
    • MFCD00004372
    • o-Chlorzimtsaure
    • EN300-18175
    • AKOS000263334
    • HY-W016366
    • AC7821
    • EN300-740210
    • EINECS 213-363-7
    • (E)-3-(2-chloro-phenyl)-acrylic acid
    • (E)-3-(2-Chlorophenyl)acrylic acid
    • 3-(2-chlorophenyl)prop-2-enoic acid
    • AB00625913-03
    • (2E)-3-(2-Chlorophenyl)-2-propenoic acid
    • 3-(2-Chlorophenyl)-2-propenoic acid
    • 4513-41-1
    • W-106530
    • E-3-(2-chlorophenyl)propenoic acid
    • LT5X82W7YR
    • 2-Chlorocinnamic acid, predominantly trans
    • AMY3960
    • CS-11041
    • (E)-3-(2-Chlorophenyl)acrylicacid
    • F87597
    • NSC4792
    • SR-01000597224-1
    • 2-[2-Chlorophenyl]propenoic acid
    • 2-Chlorocinnamicacid
    • 2-(2-Chlorophenyl)propenoic acid
    • EINECS 223-154-2
    • NSC-4792
    • 939-58-2
    • CS-W017082
    • DTXSID301035497
    • ALBB-006017
    • STK397301
    • BBL036324
    • Inchi: 1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
    • InChI Key: KJRRTHHNKJBVBO-AATRIKPKSA-N
    • SMILES: ClC1C=CC=CC=1/C=C/C(=O)O

Computed Properties

  • Exact Mass: 182.0134572g/mol
  • Monoisotopic Mass: 182.0134572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.2377 (rough estimate)
  • Melting Point: 212°C
  • Boiling Point: 260.71°C (rough estimate)
  • Refractive Index: 1.5426 (estimate)

2-Chlorocinnamic acid Pricemore >>

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Additional information on 2-Chlorocinnamic acid

2-Propenoic Acid, 3-(2-Chlorophenyl)-, (2E)-: A Comprehensive Overview

2-Propenoic acid, 3-(2-chlorophenyl)-, (2E)-, also known as (E)-3-(2-chlorophenyl)acrylic acid, is a compound with the CAS number 939-58-2. This compound belongs to the class of acrylic acids, which are widely used in various industries due to their versatile chemical properties. The molecule consists of a chlorophenyl group attached to the acrylic acid backbone, with the double bond in the (E) configuration. This structural arrangement imparts unique physical and chemical properties to the compound, making it valuable in numerous applications.

The synthesis of (E)-3-(2-chlorophenyl)acrylic acid typically involves the reaction of chlorobenzene derivatives with appropriate alkyne or alkene precursors under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact. Researchers have also explored green chemistry approaches, such as using biocatalysts or solvent-free conditions, to enhance the sustainability of its manufacturing processes.

In terms of physical properties, 939-58-2 exhibits a melting point of approximately 115°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents like dichloromethane and ethyl acetate is relatively high, while its solubility in water is moderate. These properties make it suitable for use in organic synthesis reactions, where precise control over solubility and reactivity is crucial.

The compound finds significant application in the field of polymer science. Its ability to undergo polymerization reactions allows it to serve as a monomer for producing acrylic polymers with tailored mechanical and thermal properties. Recent studies have highlighted its potential in developing high-performance adhesives and coatings that exhibit excellent adhesion strength and durability under varying environmental conditions.

In the pharmaceutical industry, (E)-3-(2-chlorophenyl)acrylic acid has been explored as a building block for drug delivery systems. Its ability to form stable complexes with drug molecules has led to its use in designing targeted drug delivery vehicles that can enhance bioavailability and reduce side effects. Additionally, its role as a precursor in the synthesis of bioactive compounds has been documented in several recent publications.

The electronic properties of this compound have also drawn attention in materials science. Its conjugated system enables it to act as an electron-deficient moiety in π-conjugated systems, making it useful in the development of organic semiconductors and optoelectronic materials. Recent research has focused on incorporating this compound into polymer blends to improve their electrical conductivity and optical properties.

From an environmental perspective, understanding the degradation pathways of 939-58-2 is essential for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms, leading to the formation of less toxic byproducts. However, further research is needed to fully characterize its environmental fate and toxicity profile.

In conclusion, 2-propenoic acid, 3-(2-chlorophenyl)-, (2E)- is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool in organic synthesis, polymer science, pharmaceuticals, and materials development. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an even more significant role in advancing technological innovations.

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